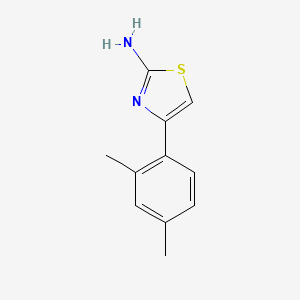

4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine

Overview

Description

4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine (DMTMA) is a compound with a wide range of applications in scientific research. It has been studied in both biochemical and physiological experiments and has been used in various laboratory experiments. DMTMA is a member of the thiazol-2-amine family and is characterized by its aromatic ring structure and nitrogen containing heterocycle. It has been used in various research studies to study the effects of various drugs on cell signaling pathways and to study the effects of various drugs on the body.

Scientific Research Applications

Corrosion Inhibition

4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine derivatives demonstrate potential as corrosion inhibitors for metals. For example, a study explored the synthesis and corrosion inhibition ability of thiazoles on the copper surface, finding that these compounds can effectively prevent corrosion in a hydrochloric acid solution, with efficiencies reaching around 90% (Farahati et al., 2019). Additionally, another research highlighted the use of 2-phenyl-benzothiazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid, showing high inhibition efficiency (Salarvand et al., 2017).

Anti-inflammatory Activity

4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine derivatives have been examined for their anti-inflammatory activity, particularly as direct 5-lipoxygenase inhibitors. This enzyme is crucial in the synthesis of leukotrienes, which are involved in inflammation-related diseases such as asthma and rheumatoid arthritis. Specific derivatives have shown potent anti-inflammatory activity, indicating their potential for therapeutic application (Suh et al., 2012).

Photophysical Properties

The photophysical properties of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine derivatives are also of significant interest. For instance, a study on the multi-stimuli response of a novel half-cut cruciform molecule highlighted its potential application as a security ink. This molecule exhibited morphology-dependent fluorochromism, which could be triggered by mechanical force or pH changes, suggesting its use in developing security features for anti-counterfeiting measures (Lu et al., 2016).

Material Science

In material science, derivatives of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine have been investigated for their applicability in enhancing the properties of materials. Research into aromatic amine ligands and their coordination with copper(I) chloride demonstrated the potential for efficient synthesis of polymeric materials, showcasing the role of these compounds in polymer chemistry (Kim et al., 2018).

Mechanism of Action

Target of Action

For instance, Amitraz, a compound with a similar structure, has been found to interact with alpha-adrenergic receptors and octopamine receptors of the central nervous system .

Mode of Action

For example, Amitraz inhibits monoamine oxidases and prostaglandin synthesis, leading to overexcitation, paralysis, and death in insects .

Biochemical Pathways

For instance, Amitraz affects the alpha-adrenergic signaling pathway .

Pharmacokinetics

For instance, Amitraz, a similar compound, undergoes hydrolysis to form various metabolites .

properties

IUPAC Name |

4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-7-3-4-9(8(2)5-7)10-6-14-11(12)13-10/h3-6H,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXMEMYRDCFPHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972029 | |

| Record name | 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine | |

CAS RN |

5659-83-6, 247225-31-6 | |

| Record name | 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 247225-31-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2875099.png)

![5-Thia-2-Azaspiro[3.4]Octan-7-Ol](/img/structure/B2875102.png)

![(5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2875107.png)

![Tert-butyl (3aR,7aS)-2-(2-chloropyrimidine-5-carbonyl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2875108.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2875109.png)

![1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one](/img/structure/B2875111.png)

![4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2875122.png)